Methyl 6-amino-4-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 6-amino-4-chloroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-chloroquinoline-2-carboxylate typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate amines and esters under controlled conditions. One common method includes the use of Friedländer condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide in the presence of oxygen.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, aryl halides, and organometallic reagents under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-amino-4-chloroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-amino-4-chloroquinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and amino substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .
Properties
IUPAC Name |
methyl 6-amino-4-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBTIDTDXNQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)N)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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